2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethan-1-one
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Overview
Description
2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethan-1-one is a complex organic compound with the molecular formula C18H13ClFNO2 It is characterized by the presence of a chloro group, a fluorobenzoyl group, and an indolizinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzoyl chloride with 2-methylindolizine in the presence of a base to form an intermediate, which is then chlorinated using thionyl chloride or another chlorinating agent . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Ammonia, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-4-fluorobenzoyl)pyrrolidine
- 1-(2-Chloro-6-fluorobenzoyl)pyrrolidine
- 1-(3-Chloro-4-methylbenzoyl)pyrrolidine
Uniqueness
2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethan-1-one is unique due to its indolizinyl moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO2/c1-11-16(15(22)10-19)14-4-2-3-9-21(14)17(11)18(23)12-5-7-13(20)8-6-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAXBTAUFRRRPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C(=O)CCl)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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